3,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide
Description
This compound belongs to the benzoxazepin class, characterized by a seven-membered oxazepine ring fused to a benzene moiety. The core structure features a 3,3-dimethyl-4-oxo group, which stabilizes the ring conformation, and a 5-isopentyl substituent that modulates steric and electronic properties.
Propriétés
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-3,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F2N2O3/c1-14(2)9-10-27-19-12-16(6-8-20(19)30-13-23(3,4)22(27)29)26-21(28)15-5-7-17(24)18(25)11-15/h5-8,11-12,14H,9-10,13H2,1-4H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQUSBURVAKKRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
3,4-Difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is a complex organic compound with significant potential as a therapeutic agent. This compound is characterized by its unique molecular structure that includes a tetrahydrobenzo[b][1,4]oxazepine core and is known for its biological activity, particularly in inhibiting specific kinases associated with various diseases.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H26F2N2O3 |
| Molecular Weight | 416.5 g/mol |
| CAS Number | 921585-84-4 |
Research indicates that this compound may exert its biological effects primarily through the inhibition of receptor-interacting protein kinase 1 (RIP1). Dysregulated RIP1 activity has been implicated in various conditions, including neurodegenerative diseases and inflammatory disorders. By targeting this pathway, 3,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide could potentially modulate disease progression and inflammation.
In Vitro Studies
In vitro studies have shown that this compound effectively inhibits the activity of RIP1 kinase. A study demonstrated that treatment with this compound resulted in a significant decrease in cellular apoptosis markers in models of neurodegeneration. The compound's ability to penetrate cellular membranes and interact with intracellular targets suggests a favorable pharmacokinetic profile.
In Vivo Studies
Preclinical trials involving animal models have provided insights into the compound's efficacy and safety. Notably, oral administration of the compound in mice led to improved cognitive function and reduced neuroinflammation. These findings support its potential as a therapeutic agent for treating neurodegenerative conditions.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Neurodegenerative Disease Model : In a study involving transgenic mice expressing amyloid precursor protein (APP), treatment with the compound resulted in reduced amyloid plaque formation and improved memory performance on behavioral tests.
- Inflammatory Response : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced pro-inflammatory cytokine levels compared to control groups.
Safety Profile
Toxicological assessments have indicated that 3,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide exhibits low toxicity at therapeutic doses. Long-term studies are ongoing to further evaluate its safety profile and potential side effects.
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
The primary structural distinction between the target compound and its closest analog (N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide, ) lies in the 5-alkyl substituent (ethyl vs. isopentyl). This difference significantly impacts molecular weight, lipophilicity, and steric effects.
Table 1: Structural and Molecular Comparison
| Parameter | Target Compound (5-isopentyl) | Analog (5-ethyl) |
|---|---|---|
| Substituent at Position 5 | Isopentyl (C₅H₁₁) | Ethyl (C₂H₅) |
| Molecular Formula | C₂₃H₂₈F₂N₂O₃* | C₂₀H₂₀F₂N₂O₃ |
| Average Molecular Weight (g/mol) | ~416.4 | 374.4 |
| Calculated LogP** | ~3.8–4.2 | ~2.9–3.3 |
Estimated by replacing ethyl (C₂H₅) with isopentyl (C₅H₁₁) in the analog’s formula .
*LogP values derived from group contribution methods (e.g., Crippen’s fragmentation).
Key Implications of Structural Differences:
- Lipophilicity : The isopentyl group increases logP by ~1 unit compared to ethyl, suggesting enhanced membrane permeability but reduced aqueous solubility.
- Stereoelectronic Effects : The branching in isopentyl could hinder rotational freedom, altering binding affinity in biological targets.
Methodological Considerations for Structural Analysis
These programs enable precise determination of:
- Anisotropic displacement parameters (via ORTEP).
- Hydrogen-bonding networks and packing motifs.
- Conformational flexibility of the isopentyl chain.
For instance, replacing ethyl with isopentyl in crystallographic models would require adjustments to van der Waals radii and torsional parameters to account for increased steric bulk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
